![molecular formula C14H8F3NO2 B6325540 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 31450-67-6](/img/structure/B6325540.png)
8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as 8-TFDB, is a synthetic compound with a wide variety of applications in scientific research. It is a fluorinated dibenzooxazepin derivative that has been used as a scaffold for the development of bioactive compounds, including drugs and other compounds of interest for drug discovery. 8-TFDB has been extensively studied in recent years due to its unique properties and potential for use in a variety of scientific research applications.
Scientific Research Applications
8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of scientific research applications, including in drug discovery, medicinal chemistry, and materials science. In drug discovery, 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has been used as a scaffold for the development of bioactive compounds, including drugs and other compounds of interest for drug discovery. In medicinal chemistry, 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has been used to synthesize a variety of molecules with potential therapeutic applications, including antifungal, anti-inflammatory, and anti-cancer agents. In materials science, 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has been used to synthesize a variety of materials with potential applications in electronics, optics, and nanotechnology.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is not yet fully understood. However, it is thought to interact with a variety of target molecules, including proteins, enzymes, and receptors. It is believed to interact with these molecules by forming hydrogen bonds, hydrophobic interactions, and other interactions. Additionally, 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one may also interact with DNA, RNA, and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one are not yet fully understood. However, it has been shown to have a variety of effects on enzymes, proteins, and receptors. It has also been shown to have anti-inflammatory, antifungal, and anti-cancer properties. Additionally, 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one has been shown to have an effect on cell proliferation and apoptosis, as well as the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one for use in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a relatively stable compound, making it suitable for use in a variety of experiments. The main limitation of 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one is that its mechanism of action is not yet fully understood, making it difficult to predict its effects on biological systems.
Future Directions
There are a number of potential future directions for 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one research. These include further investigations into its mechanism of action, as well as its potential uses in drug discovery, medicinal chemistry, and materials science. Additionally, further research into its biochemical and physiological effects will help to further elucidate its potential applications. Additionally, further research into the synthesis of 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives could lead to the development of more efficient and cost-effective methods of synthesis. Finally, the development of new analytical techniques for the characterization of 8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives could help to further elucidate its structure and properties.
Synthesis Methods
8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one can be synthesized using a variety of methods, including Diels-Alder cycloaddition, Wittig reaction, and palladium-catalyzed cross-coupling. The most commonly used method is the Diels-Alder cycloaddition which involves the reaction of a substituted diene and a substituted dienophile. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone, while the palladium-catalyzed cross-coupling involves the reaction of a halide with a metal complex.
properties
IUPAC Name |
3-(trifluoromethyl)-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)8-5-6-12-10(7-8)18-13(19)9-3-1-2-4-11(9)20-12/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWZHLSPRPSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


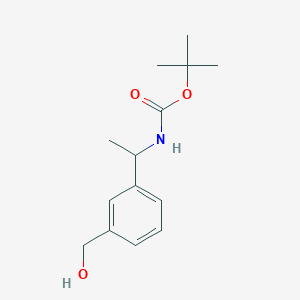

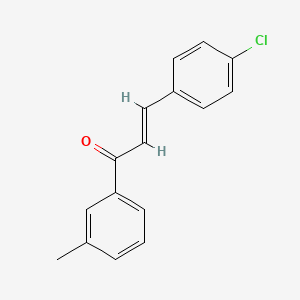
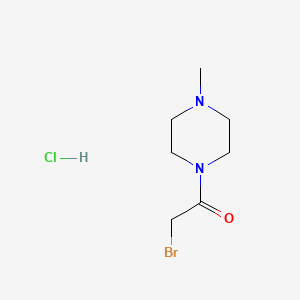



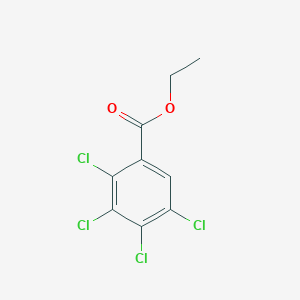
![2-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6325523.png)

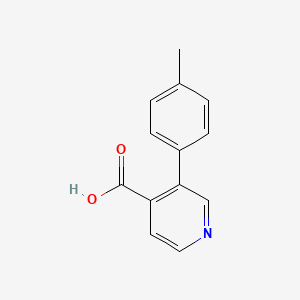
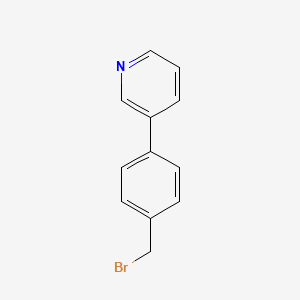
![8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6325569.png)